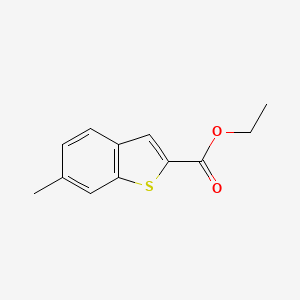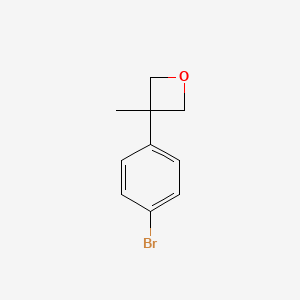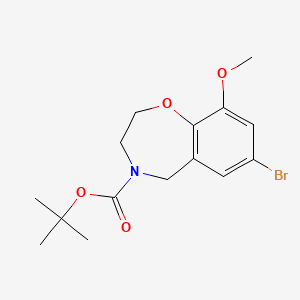
tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Overview
Description
Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (TBBMC) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. TBBMC is a synthetic molecule composed of carbon, hydrogen, bromine, and oxygen atoms, and is a derivative of the benzoxazepine family. It is a versatile compound, with potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Scientific Research Applications
Synthesis and Kinase Inhibition
Orally Active CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, using tert-butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate as an intermediate. This synthesis involved esterification, an intramolecular Claisen type reaction, followed by Suzuki−Miyaura reaction, hydrolysis, and amidation (Ikemoto et al., 2005).
Process Development for Kinase Inhibitors : Naganathan et al. (2015) reported on the scalable synthesis of 7-bromobenzoxazepine, a key component in several kinase inhibitors. This work highlighted the synthesis and scale-up of tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, an essential intermediate in this process (Naganathan et al., 2015).
Synthesis of Medicinal Intermediates
Preparation of Benazepril Hydrochloride Intermediate : Hassan et al. (2007) disclosed a novel synthesis process for an intermediate of benazepril hydrochloride, utilizing tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. The study focused on optimizing reaction conditions to improve yield and diastereomer ratio (Hassan et al., 2007).
Synthesis of SPECT Imaging Agent : He et al. (1994) synthesized a high affinity and selective radioligand for diazepam insensitive benzodiazepine receptors, starting from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (He et al., 1994).
Novel Compound Synthesis
Schiff Base Compounds and X-ray Analysis : Çolak et al. (2021) synthesized Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate and characterized them using X-ray crystallography. The study included tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate as a key intermediate (Çolak et al., 2021).
Spirocyclic Indoline Lactone : Hodges et al. (2004) detailed the synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate as a starting material. This study provides insights into the versatility of tert-butyl esters in complex organic syntheses (Hodges et al., 2004).
Intramolecular Defluorinative Cyclization : Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization, starting from tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, showcasing the compound's utility in fluorine chemistry (Hao et al., 2000).
Chlorination of Benzodiazepine Analogues : Kaye and Mphahlele (1994) demonstrated the regioselective A-ring chlorination of benzodiazepine analogues, including 1,4-benzoxazepinone derivatives, using tert-butyl hypochlorite. This study shows the chemical reactivity and potential transformations of tert-butyl esters in specific contexts (Kaye & Mphahlele, 1994).
properties
IUPAC Name |
tert-butyl 7-bromo-9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-5-6-20-13-10(9-17)7-11(16)8-12(13)19-4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYTYYSEQGIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
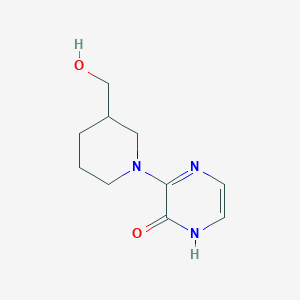
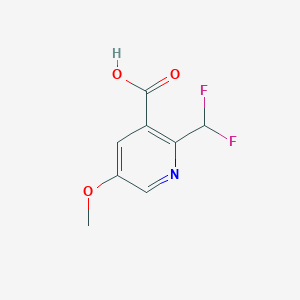
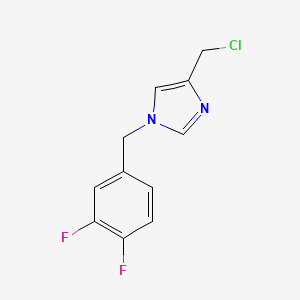
![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
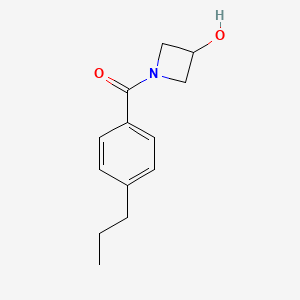
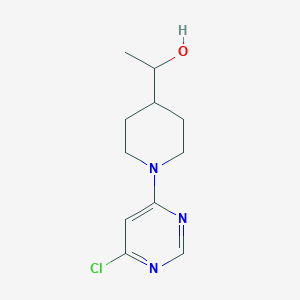


![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
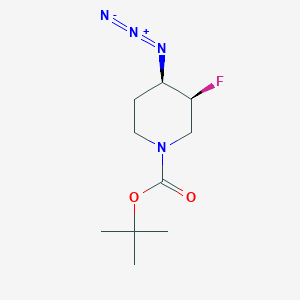
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
